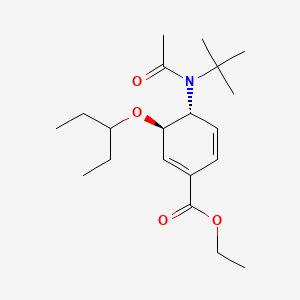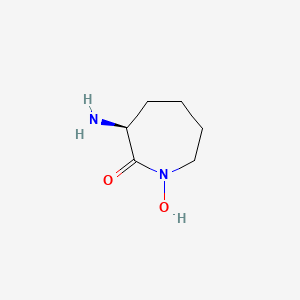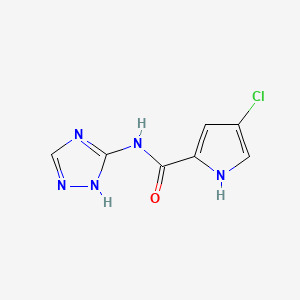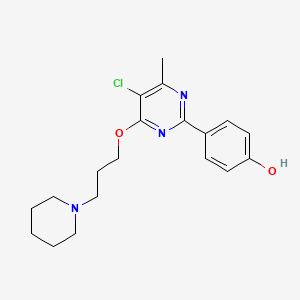![molecular formula C18H29BO4 B14897376 Isopropyl 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14897376.png)
Isopropyl 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentane-1-carboxylate is a complex organic compound that features a unique bicyclo[111]pentane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate typically involves multiple steps. One common method includes the reaction of cyclopropylboronic acid pinacol ester with a suitable bicyclo[1.1.1]pentane derivative under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
化学反応の分析
Types of Reactions
Isopropyl 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
科学的研究の応用
Isopropyl 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of Isopropyl 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Cyclopropylboronic Acid Pinacol Ester: Shares the cyclopropyl and boronic acid functional groups.
Isopropenylboronic Acid Pinacol Ester: Contains a similar boronic acid ester structure but with an isopropenyl group.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a similar dioxaborolane ring but with an isopropoxy group.
Uniqueness
Isopropyl 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to its bicyclo[1.1.1]pentane core, which imparts distinct steric and electronic properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific spatial arrangements .
特性
分子式 |
C18H29BO4 |
|---|---|
分子量 |
320.2 g/mol |
IUPAC名 |
propan-2-yl 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C18H29BO4/c1-11(2)21-14(20)17-9-18(10-17,13(17)12-7-8-12)19-22-15(3,4)16(5,6)23-19/h11-13H,7-10H2,1-6H3 |
InChIキー |
NYCWOEWJJUPIDD-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3C4CC4)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


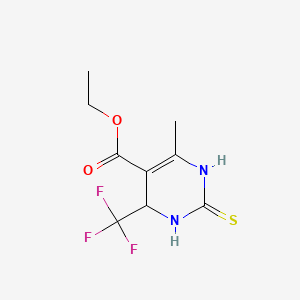
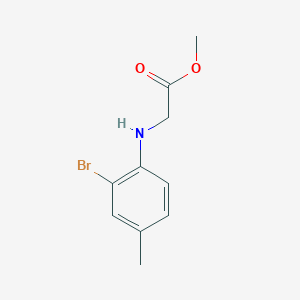
![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)
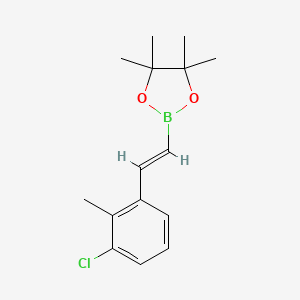
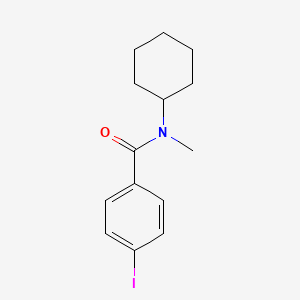
![2-Amino-N-butylbenzo[d]thiazole-6-carboxamide](/img/structure/B14897333.png)
![tert-Butyl (R)-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate](/img/structure/B14897335.png)
![Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate](/img/structure/B14897341.png)
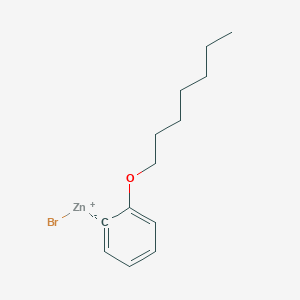
![1-[3-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14897350.png)
